4-(Methoxymethyl)phenethyl alcohol
Overview
Description
4-(Methoxymethyl)phenethyl alcohol, also known as 4-methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a derivative of phenethyl alcohol, where a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)phenethyl alcohol can be synthesized through several methods. One common method involves the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 . Another method includes the preparation of 4-(2-iodoethyl)phenol by refluxing this compound with 47% hydriodic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydriodic acid (HI) and other halogenating agents are used for substitution reactions.
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methoxyphenylethane.
Substitution: 4-iodoethylphenol.
Scientific Research Applications
4-(Methoxymethyl)phenethyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in the oxidative demethylation of 4-(Methoxymethyl)phenol by vanillyl-alcohol oxidase, a p-quinone methide intermediate is formed . This intermediate plays a crucial role in the catalytic process, leading to the formation of the final product.
Comparison with Similar Compounds
- 4-Methoxybenzyl alcohol
- 4-Methoxyacetophenone
- 4-Methoxy-α-methylbenzyl alcohol
- 1-Phenylethanol
- 4-Chlorobenzyl alcohol
Comparison: 4-(Methoxymethyl)phenethyl alcohol is unique due to its specific methoxy group attached to the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its applications in synthesis and research.
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,11H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJWBKGBIVXBKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303951 | |
Record name | 4-(Methoxymethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343880-25-1 | |
Record name | 4-(Methoxymethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343880-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxymethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.